“1,5-Dimethyl-1H-pyrazole-4-sulfonamide” is a chemical compound with the molecular formula C5H9N3O2S . It has a molecular weight of 175.209 Da and an accurate mass of 178.06 .
There are several methods for synthesizing pyrazole-sulfonamide derivatives . One approach involves designing and synthesizing a series of pyrazole-sulfonamide derivatives from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The structures of the synthesized compounds are verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .
The molecular structure of “1,5-Dimethyl-1H-pyrazole-4-sulfonamide” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The SMILES representation of the molecule is [2H]C([2H])([2H])n1ncc(c1C)S(=O)(=O)N .
“1,5-Dimethyl-1H-pyrazole-4-sulfonamide” is a neat compound with a molecular weight of 178.227 . It is stored at a temperature of +4°C and shipped at room temperature .
1,5-Dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two nitrogen atoms at positions 1 and 2 of the ring. This specific compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications and biological activities.
The compound is identified by the Chemical Abstracts Service registry number 88398-46-9. It is classified as a sulfonamide, which is a group of compounds known for their pharmacological properties, particularly in antimicrobial and antifungal activities. The structure of 1,5-dimethyl-1H-pyrazole-4-sulfonamide features a pyrazole ring substituted with methyl groups and a sulfonamide functional group, enhancing its biological activity.
The synthesis of 1,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves several steps:
The reaction conditions require careful monitoring of temperature and pH to ensure efficient formation of the product. The synthesis can be adapted for industrial applications using continuous flow reactors or batch processes, emphasizing green chemistry principles to minimize waste.
The molecular formula for 1,5-dimethyl-1H-pyrazole-4-sulfonamide is C7H10N4O2S. The structure includes:
The compound's molecular weight is approximately 186.24 g/mol. Its structural characteristics contribute to its unique biological properties compared to other pyrazole derivatives.
1,5-Dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions:
These reactions are significant in modifying the compound for further studies or applications in drug development. The major products formed include oxidized derivatives and substituted analogs that may exhibit different biological activities .
The mechanism of action for 1,5-dimethyl-1H-pyrazole-4-sulfonamide is primarily related to its role as a sulfonamide:
Research has shown that compounds within this class exhibit antiproliferative activity against various cancer cell lines, indicating potential therapeutic applications in oncology .
Relevant analyses such as Infrared spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) have been utilized to characterize these properties further .
1,5-Dimethyl-1H-pyrazole-4-sulfonamide has several promising applications:
Pyrazole-sulfonamide hybrids constitute a privileged chemotype in modern medicinal chemistry due to their target versatility and tunable pharmacokinetic properties. The integration of the sulfonamide moiety (–SO₂NH₂) with the pyrazole ring creates a multifunctional scaffold capable of diverse molecular interactions, including hydrogen bonding, coordination to metal ions, and hydrophobic contacts. This hybrid architecture has enabled the discovery of compounds with activity against clinically significant targets:
NAAA Inhibition: Pyrazole-sulfonamides, particularly 1,5-dimethyl derivatives, have emerged as potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal cysteine hydrolase involved in degrading palmitoylethanolamide (PEA). ARN19689 (endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide), featuring a 1,5-dimethylpyrazole-sulfonamide component, inhibits human NAAA at nanomolar concentrations (IC₅₀ = 0.042 μM). This inhibition elevates endogenous PEA levels, offering a therapeutic strategy for inflammatory conditions without the side effects associated with direct PPAR-α agonists [3].
Carbonic Anhydrase Modulation: Sulfonamide-bearing pyrazolone derivatives exhibit potent inhibition of human carbonic anhydrase (hCA) isoforms I and II, with Kᵢ values spanning 18.03–85.42 nM. The sulfonamide group coordinates the active-site zinc ion, while the pyrazole/pyrazolone ring contributes hydrophobic interactions and substituent-dependent selectivity between isoforms. This dual-target capability is being exploited for glaucoma and Alzheimer’s disease therapeutics .
Antiproliferative Activity: 3,5-Dimethyl-1H-pyrazole-4-sulfonamide derivatives demonstrate antiproliferative effects against hematological malignancies (U937 cells) via non-cytotoxic mechanisms, as confirmed by lactate dehydrogenase (LDH) assays. Structure-activity relationship (SAR) studies indicate that N1 methylation (converting 3,5-dimethyl to 1,3,5-trimethyl analogs) significantly reduces potency, highlighting the critical role of the pyrazole N–H moiety in bioactivity [1].
Table 1: Biological Activities of Pyrazole-Sulfonamide Hybrids in Drug Discovery
Target/Activity | Exemplar Compound | Potency (IC₅₀/Kᵢ) | Key Structural Features | Therapeutic Area |
---|---|---|---|---|
NAAA Inhibition | ARN19689 | 0.042 μM | 1,5-Dimethylpyrazole-sulfonamide core | Inflammatory disorders |
hCA I Inhibition | Sulfonamide-pyrazolone 1a–f | 18.03–75.54 nM | Pyrazolone-sulfonamide fusion | Glaucoma, Alzheimer’s |
hCA II Inhibition | Sulfonamide-pyrazolone 1a–f | 24.84–85.42 nM | Pyrazolone-sulfonamide fusion | Glaucoma, Alzheimer’s |
Antiproliferative (U937) | 3,5-Dimethyl-1H-pyrazole-4-sulfonamide | Variable (SAR-dependent) | N–H at pyrazole position 1 | Oncology (hematological) |
The synthetic methodology for pyrazole-4-sulfonamides has evolved substantially since the early 20th century, transitioning from low-yielding, non-selective reactions to sophisticated, regiocontrolled protocols. Initial routes relied on direct sulfonylation of preformed pyrazoles using harsh reagents like chlorosulfonic acid (ClSO₃H), often resulting in over-sulfonylation and poor isomer separation. A pivotal advancement emerged with the development of in situ sulfonyl chloride formation using chlorosulfonic acid/thionyl chloride (SOCl₂) mixtures in chloroform, boosting yields to >90% for key intermediates like 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride [1]:
**Synthetic Optimization Timeline** - **Early Routes (Pre-2000)**: - Sulfonylation with ClSO₃H in DCM: ≤40% yield, prolonged reaction times (36 h) - Limited regiocontrol for 1,5- vs. 1,3-dimethyl isomers - **Modern Protocols (Post-2010)**: - ClSO₃H/SOCl₂ in CHCl₃: 90% yield, 24 h, 60°C - Potassium *tert*-butoxide-mediated methylation: 78% yield for 1,3,5-trimethylpyrazole - Regioselective amidation via DIPEA-catalyzed coupling
The discovery of potassium tert-butoxide as a superior base for N1-methylation (78% yield in THF) resolved longstanding challenges in substituent positioning, enabling systematic SAR studies. Concurrently, the diversification of amine components—particularly 2-phenylethylamine derivatives—allowed access to libraries with tailored physicochemical properties. These advances facilitated the exploration of pyrazole-4-sulfonamides beyond traditional antibacterial applications into anticancer, anti-inflammatory, and enzyme-targeted agents. Notably, the synthesis of deuterated analogs (e.g., 1,5-Dimethyl-1H-pyrazole-4-sulfonamide-D₃, C₅D₃H₆N₃O₂S) underscores the scaffold’s adaptability for pharmacokinetic and metabolic studies [1] [6].
Table 2: Evolution of Key Synthetic Methods for Pyrazole-4-sulfonamides
Synthetic Step | Historical Conditions | Modern Optimized Conditions | Yield Improvement | Key Innovation |
---|---|---|---|---|
N-Methylation | NaH/DMF, 12 h, 55% | KOtBu/THF, 16 h, 78% | +23% | Stronger base, anhydrous medium |
Sulfonylation | ClSO₃H/DCM, 36 h, 40% | ClSO₃H/SOCl₂/CHCl₃, 24 h, 90% | +50% | Dual reagent system, solvent switch |
Sulfonamide Coupling | Non-catalyzed, low conversion | DIPEA/DCM, 16 h, >85% | >30% | Mild base catalysis |
Substituent positioning on the pyrazole ring critically dictates biological activity by modulating electronic distribution, hydrogen-bonding capacity, and three-dimensional target engagement. The 1,5-dimethyl isomer exhibits distinct advantages over its regioisomers, as demonstrated in systematic SAR studies:
Hydrogen Bond Donor Requirement: In NAAA inhibitors, 3,5-dimethyl-1H-pyrazole-4-sulfonamide (IC₅₀ = 1.09 μM) loses >10-fold potency upon N1-methylation to the 1,3,5-trimethyl analog (IC₅₀ > 50 μM). The N1–H group is essential for hydrogen bonding with Cys126 in the NAAA active site, an interaction abolished by methylation. Conversely, C5-methylation enhances hydrophobic contact with a subsite comprising Leu147, Phe148, and Leu171 [3].
Steric and Electronic Effects: For carbonic anhydrase inhibitors, 1,5-dimethylpyrazole-4-sulfonamides exhibit superior hCA II affinity over 1,3-dimethyl analogs due to reduced steric clash with Val121 and Phe131. The C5-methyl group in 1,5-isomers also exerts an electron-donating effect, increasing the sulfonamide NH acidity for stronger zinc coordination [7].
Metabolic Stability: Deuteration at the N1-methyl group (e.g., CD₃ vs. CH₃) in 1,5-dimethylpyrazole-4-sulfonamide analogs mitigates oxidative metabolism by cytochrome P450 enzymes, extending plasma half-life without altering target affinity. This isotopologue strategy leverages the kinetic isotope effect (KIE) to optimize pharmacokinetics [6].
Table 3: Impact of Pyrazole Substituent Positioning on Biological Activity
Pyrazole Regioisomer | Biological Target | Relative Potency | Key SAR Insight |
---|---|---|---|
3,5-Dimethyl-1H- (N–H free) | NAAA | IC₅₀ = 1.09 μM | N–H essential for H-bonding with Cys126 |
1,3,5-Trimethyl- (N–CH₃) | NAAA | IC₅₀ > 50 μM (inactive) | N-Methylation abolishes activity |
1,5-Dimethyl-1H- | hCA II | Kᵢ = 24.84–85.42 nM | Optimal steric fit avoids Val121 clash |
1,3-Dimethyl-1H- | hCA II | Kᵢ > 100 nM | Suboptimal C3-methyl position disrupts orientation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7